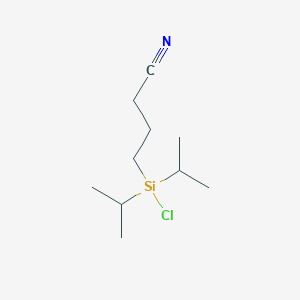
3-Cyanopropyldiisopropylchlorosilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-Cyanopropyldiisopropylchlorosilane often involves multiple steps, including reactions with chlorosilanes and cyanoalkylsilanes. For example, a reaction involving chlorosilanes allows for derivatization into silyl- and cyano-substituted phosphanide species, showcasing the versatility and reactivity of silane compounds in synthesis processes (Le Corre & Grützmacher, 2022).
Molecular Structure Analysis
X-ray crystallography is a common method used to analyze the molecular structure of silane compounds. This technique reveals the geometric arrangement of atoms within the molecule and helps understand the compound's chemical behavior. For instance, the structure of l-cyano-3,3-bis(trifluoromethyl)-l,3-dihydro-lλ3,2-benzoiodoxole, although not the same, shares similarities in the process of determining molecular structures through X-ray analysis (Zhdankin et al., 1996).
Wissenschaftliche Forschungsanwendungen
Surface Enhancement and Protection : Organosilanes like 3-Mercaptopropyltrimethoxysilane (3MPT) are known for enhancing chemical durability, alkali resistance, and providing electrical insulation and surface protection on metal surfaces. They form self-assembled monolayers on silver surfaces, which reorient to create a Si-O-Si network, indicating potential applications in surface coating and protection technologies (Thompson & Pemberton, 1993).
Catalysis and Organic Synthesis : Organosilane compounds are used in the synthesis of catalysts, like the creation of a Chiral Meso-Like Ansa-Zirconocene Complex, which catalyzes the formation of low molecular weight polypropylene. This suggests their role in polymerization and catalytic processes in organic synthesis (Thiele et al., 1995).
Adhesion Promotion : The nature of 3-Aminopropyltriethoxysilane on mild steel was studied for adhesion enhancement of organic coatings. The orientation and chemical state of such compounds are crucial for their effectiveness in improving adhesion between organic coatings and substrates (Harun, Lyon, & Marsh, 2003).
Material Functionalization : The use of organosilanes for functionalizing inorganic layered materials, such as in the immobilization of silylating agents like 3-cyanopropyltriclorosilane in Na-RUB-18, demonstrates their role in creating hybrids with specific properties for applications like ion removal from solutions (Macedo & Airoldi, 2009).
Chromatography : Organosilanes are used in chromatography for modifying silica surfaces, as seen in the development of cyanopropyl "cyano" bonded silica monoliths. These modifications can affect the selectivity and efficiency of chromatographic processes (Soliven et al., 2010).
Surface Functionalization : The study of aminosilanes for silica surface functionalization highlights their application in creating hydrolytically stable amine-functionalized surfaces, critical in various technological applications (Smith & Chen, 2008).
Functionalized Mesoporous Materials : Organosilanes like 3-Aminopropyltriethoxysilane (AM) and others are used to produce functionalized mesoporous molecular sieves, effective in catalysis, such as in the Knoevenagel condensation reaction. This suggests their potential in enhancing catalytic properties of mesoporous materials (Yang et al., 2003).
Safety And Hazards
“3-Cyanopropyldiisopropylchlorosilane” is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is also recommended to wear suitable protective clothing, gloves, and eye/face protection .
Eigenschaften
IUPAC Name |
4-[chloro-di(propan-2-yl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNSi/c1-9(2)13(11,10(3)4)8-6-5-7-12/h9-10H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXDFYOAZJIKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CCCC#N)(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374105 | |
| Record name | 4-[Chlorodi(propan-2-yl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropyldiisopropylchlorosilane | |
CAS RN |
113641-37-5 | |
| Record name | 4-[Chlorobis(1-methylethyl)silyl]butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113641-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[Chlorodi(propan-2-yl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyanopropyldiisopropylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



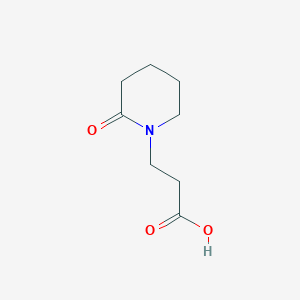
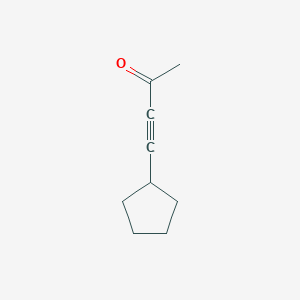
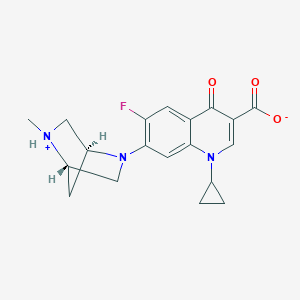
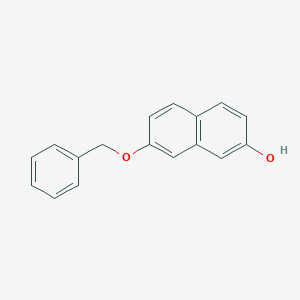


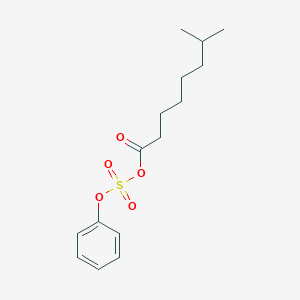
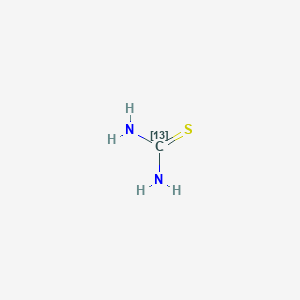
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
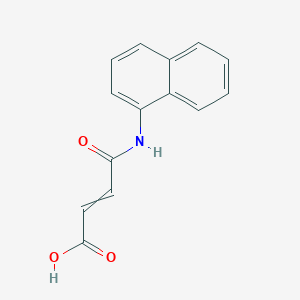
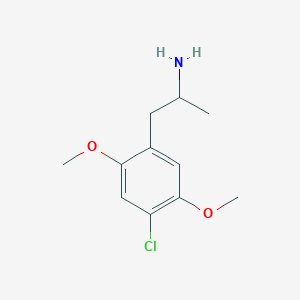
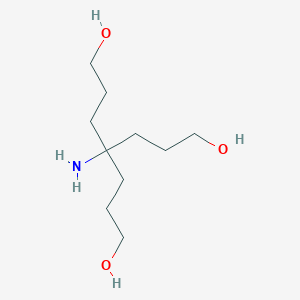
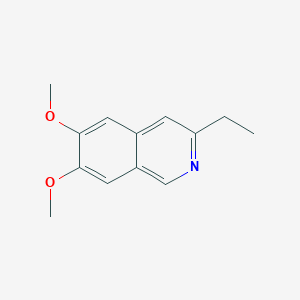
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)